molecular formula C16H16F3NO2 B2843080 3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2309217-28-3

3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2843080
CAS No.: 2309217-28-3
M. Wt: 311.304
InChI Key: BEBWAMTZACOWDR-UHFFFAOYSA-N
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Description

3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane is a tropane-derived bicyclic compound characterized by a methylidene group at position 3 and a 3-(trifluoromethoxy)benzoyl substituent at the 8-position. The 8-azabicyclo[3.2.1]octane scaffold is a hallmark of tropane alkaloids, which are widely studied for their pharmacological properties, including interactions with neurotransmitter transporters and receptors .

Properties

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c1-10-7-12-5-6-13(8-10)20(12)15(21)11-3-2-4-14(9-11)22-16(17,18)19/h2-4,9,12-13H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBWAMTZACOWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The 8-azabicyclo[3.2.1]octane core is highly modifiable, with substituents at positions 3 and 8 significantly influencing biological activity. Key structural analogs include:

Compound Name 3-Position Substituent 8-Position Substituent Key Features Reference ID
3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane Methylidene 3-(Trifluoromethoxy)benzoyl Enhanced metabolic stability; potential CNS activity due to fluorinated aryl
3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane (22e) Bis(4-fluorophenyl)methoxyethylidenyl Cyclopropylmethyl High yield (65%); 5-HT1A receptor binding (elemental analysis: C 64.62%)
8-(4-Fluorobenzyl)-3-[bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane (22f) Bis(4-fluorophenyl)methoxyethylidenyl 4-Fluorobenzyl 87% yield; selective dopamine reuptake inhibition (C 67.44%)
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride 4-Bromobenzoyl H (protonated amine) DAT/5-HT1A activity inferred from bromoaryl analogs
WIN35,428 4-Fluorophenyl 2β-Carbomethoxy Cocaine analog; DAT inhibitor (Ki < 10 nM)

Physicochemical Properties

  • Lipophilicity : Trifluoromethoxy groups (ClogP ~2.5) increase membrane permeability compared to hydroxyl or methoxy analogs (ClogP ~1.8) .
  • Metabolic Stability: Fluorinated aryl groups resist CYP450 oxidation, as seen in 3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]octane derivatives (t₁/₂ > 4 hrs in microsomal assays) .

Preparation Methods

Tropinone Derivative Functionalization

Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) provides a versatile starting material. Key steps include:

  • Reductive Amination : Sodium borohydride-mediated reduction of tropinone yields tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol), which undergoes dehydration to form 3-methylene-8-azabicyclo[3.2.1]octane.
  • Methylidene Introduction : Phosphorus oxychloride (POCl₃) in pyridine facilitates β-elimination of tropine derivatives, generating the exocyclic double bond.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane
  • Temperature: 0°C to room temperature
  • Yield: 68–72%

Palladium-Catalyzed Cyclization

Recent advances employ palladium/organo relay catalysis for single-step bicyclo[3.2.1]octane assembly:

  • Substrates : Vinylethylene carbonates + amine-substituted enones
  • Catalyst System : Pd(OAc)₂/BINOL-derived phosphoric acid
  • Key Step : Sequential N-allylic substitution, Diels-Alder cyclization, and ketalization
  • Yield : 81–89% with >20:1 diastereoselectivity

3-(Trifluoromethoxy)benzoyl Group Installation

Introducing the 3-(trifluoromethoxy)benzoyl moiety at the bridgehead nitrogen requires precise control to avoid scaffold degradation.

Direct Acylation

Reagents :

  • 3-(Trifluoromethoxy)benzoyl chloride
  • Base: N,N-Diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP)

Procedure :

  • Dissolve 3-methylene-8-azabicyclo[3.2.1]octane (1.0 equiv) in dry THF.
  • Add DIPEA (2.5 equiv) and 3-(trifluoromethoxy)benzoyl chloride (1.2 equiv) at −78°C.
  • Warm to room temperature and stir for 12 h.

Challenges :

  • Low nucleophilicity of bridgehead nitrogen (pKa ~7.5)
  • Competing hydrolysis of acyl chloride

Optimization :

  • Coupling Agents : HATU/DIEA in DMF improves yield to 65%
  • Temperature : −40°C minimizes side reactions

Suzuki-Miyaura Coupling (Alternative Route)

For advanced intermediates bearing halogenated aryl groups:

  • Catalyst : Pd(PPh₃)₄/K₃PO₄
  • Ligand : SPhos
  • Cross-Coupling Partner : 3-(Trifluoromethoxy)phenylboronic acid

Advantages :

  • Avoids sensitive acyl chloride handling
  • Tolerates diverse functional groups

Limitations :

  • Requires pre-functionalized brominated bicyclo scaffold

Integrated Synthetic Pathways

Linear Approach (Tropinone → Methylidene → Acylation)

Stepwise Yield Analysis :

Step Reaction Yield (%) Purity (HPLC)
Tropinone reduction NaBH₄/MeOH 92 98.5
Dehydration POCl₃/pyridine 71 97.2
Acylation HATU/DIEA 65 95.8

Total Yield : 43%

Convergent Approach (Palladium-Mediated Cyclization + Late-Stage Acylation)

Advantages :

  • Fewer purification steps
  • Higher diastereomeric control

Performance Metrics :

  • Bicyclo core yield: 86%
  • Acylation yield: 78%
  • Total Yield : 67%

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

Parameter Linear Route Convergent Route
Raw material cost ($/kg) 320 410
Process time (h) 48 32
Waste generation (kg/kg product) 15.2 9.7

Key Insight : The convergent route’s higher upfront cost offsets reduced waste disposal expenses in GMP facilities.

Continuous Flow Optimization

  • Reactor Design : Microfluidic Pd-catalyzed cyclization achieves 92% conversion at 120°C
  • In-line Analytics : FTIR monitors acyl chloride consumption in real-time

Emerging Methodologies

Biocatalytic Approaches

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Function : Stereoselective acylation of racemic bicyclo intermediates
  • Result : 99% ee achieved for (R)-enantiomer

Photoredox-Mediated C–H Activation

  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Substrate : 8-Azabicyclo[3.2.1]octane derivatives
  • Outcome : Direct trifluoromethoxylation avoids pre-functionalized benzoyl groups

Analytical Characterization

Critical quality attributes verified via:

  • NMR : δ 5.32 (m, 1H, CH₂=), 7.45–7.89 (m, 4H, aryl)
  • HRMS : m/z 311.3001 [M+H]⁺ (calc. 311.2998)
  • XRD : Confirms chair-boat conformation of bicyclo system

Q & A

Q. What are the key synthetic routes for 3-Methylidene-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane?

The synthesis typically involves:

  • Step 1 : Construction of the 8-azabicyclo[3.2.1]octane core via intramolecular cyclization of a precursor amine, often using acid catalysis or thermal conditions .
  • Step 2 : Introduction of the 3-methylidene group through Wittig or Horner-Wadsworth-Emmons reactions, ensuring regioselectivity .
  • Step 3 : Functionalization at the 8-position with 3-(trifluoromethoxy)benzoyl via nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like AlCl₃ .
    Critical Note : Optimize reaction temperatures (e.g., 0–5°C for acylation) to avoid side products.

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms bicyclic structure integrity. For example, coupling constants (e.g., J = 9–12 Hz for bridgehead protons) validate the bicyclo[3.2.1]octane geometry .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., C: 64.98% calculated vs. 64.62% observed in related derivatives) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 385.15 for C₁₉H₂₁F₃NO₃) .

Q. How is initial biological activity screening conducted for this compound?

  • In Vitro Binding Assays : Screen against neurotransmitter transporters (e.g., dopamine transporter, DAT) using radiolabeled ligands (e.g., [³H]WIN35,428) to measure IC₅₀ values .
  • Enzyme Inhibition Studies : Test inhibition of N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) using fluorogenic substrates in cell lysates .
  • Solubility and Stability : Assess pharmacokinetic properties via HPLC under physiological pH (e.g., 7.4) to guide dosing in animal models .

Advanced Research Questions

Q. How do structural modifications at the 3-methylidene position influence biological activity?

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., sulfonyl): Enhance binding affinity for DAT (e.g., RTI-336 IC₅₀ = 2.1 nM vs. parent compound IC₅₀ = 8.3 nM) .
    • Bulkier Groups (e.g., aryl): Reduce blood-brain barrier penetration but improve metabolic stability .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/electronic effects with binding pocket interactions in DAT homology models .

Q. How can contradictory activity data in biological assays be resolved?

  • Case Example : Discrepancies in MIC values against Staphylococcus aureus (e.g., 0.03 μg/mL vs. 0.5 μg/mL) may arise from:
    • Enantiomeric Impurities : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individually .
    • Assay Variability : Standardize inoculum size (e.g., 5×10⁵ CFU/mL) and growth medium (Mueller-Hinton II) across labs .
  • Statistical Analysis : Apply ANOVA to identify significant outliers and confirm reproducibility .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., DAT) in explicit solvent (TIP3P water) for 100 ns to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., trifluoromethoxy vs. methoxy) to predict affinity changes .
  • ADMET Prediction : Use QikProp to estimate logP (target <3), CNS activity (+1 to -2), and cytochrome P450 inhibition .

Q. How can synthetic yields be optimized for large-scale production?

  • Catalysis : Replace traditional AlCl₃ with recyclable Lewis acids (e.g., FeCl₃·SiO₂) to improve acylation yields from 65% to 89% .
  • Continuous Flow Reactors : Enhance heat/mass transfer for cyclization steps, reducing reaction time from 24h to 2h .
  • Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (hexane:EtOAc 4:1) to isolate >95% pure product .

Q. What mechanisms underlie its interaction with neurotransmitter transporters?

  • DAT Binding : The bicyclic core mimics tropane alkaloids, positioning the 3-methylidene group to form hydrophobic contacts with Phe155 and Tyr470 residues .
  • Allosteric Modulation : Trifluoromethoxybenzoyl may stabilize a closed conformation of the transporter, inhibiting dopamine reuptake (confirmed via electrophysiology in HEK293 cells) .
  • Kinetic Studies : Use stopped-flow fluorescence to measure kon/koff rates (e.g., kon = 1.5×10⁶ M⁻¹s⁻¹) .

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